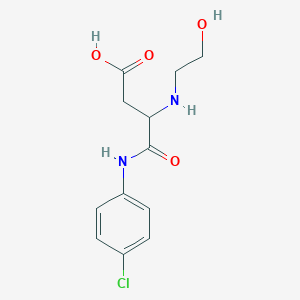

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

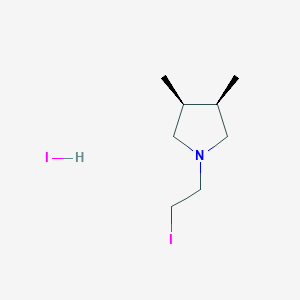

“N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine” is a complex organic compound. It contains an asparagine amino acid, a 4-chlorophenyl group, and a 2-hydroxyethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the asparagine amino acid with the 4-chlorophenyl and 2-hydroxyethyl groups. This could potentially be achieved through methods such as amide bond formation or nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The asparagine amino acid would likely form the core of the molecule, with the 4-chlorophenyl and 2-hydroxyethyl groups attached to the nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group in the asparagine could potentially undergo hydrolysis or condensation reactions. The 4-chlorophenyl group could participate in electrophilic aromatic substitution reactions, and the 2-hydroxyethyl group could undergo reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and alcohol groups would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Asparagine Transamination in Arabidopsis

Asparagine (Asn) plays a crucial role in nitrogen transport and storage in higher plants. The enzyme serine:glyoxylate aminotransferase, acting as an asparagine aminotransferase in Arabidopsis, facilitates the metabolism of Asn through transamination. The product of this transamination, alpha-ketosuccinamate, can be hydrolyzed by omega-amidase into oxaloacetate and ammonia, highlighting a metabolic pathway linked to nitrogen management in plants (Zhang & Marsolais, 2014).

Polypeptide Synthesis Using Activated Urethane Derivatives

A method for synthesizing polypeptides from N-phenoxycarbonyl derivatives of α-amino acids, including asparagine, employs diphenyl carbonate for N-carbamylation. This approach provides an efficient synthetic route to hydrophilic polypeptides, showcasing the versatility of asparagine derivatives in polymer chemistry (Yamada et al., 2014).

Peptide Syntheses with Asparagine Esters

The utilization of asparagine esters in peptide synthesis demonstrates the chemical flexibility and application of asparagine derivatives in creating specific peptide sequences, which are crucial for various biochemical studies and therapeutic applications (Stewart, 1967).

Acrylamide Formation in Food Processing

Research on the chemistry and biochemistry of acrylamide formation, especially from asparagine, highlights its significance in food science. Understanding acrylamide's formation mechanisms during food processing, where asparagine plays a critical role, is essential for developing strategies to reduce acrylamide levels in foods, thus improving food safety (Friedman, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-chloroanilino)-3-(2-hydroxyethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c13-8-1-3-9(4-2-8)15-12(19)10(7-11(17)18)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBNMONTWMPKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)